molecular formula C20H19FN4O3 B6452248 3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 2549030-11-5

3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B6452248
CAS No.: 2549030-11-5
M. Wt: 382.4 g/mol
InChI Key: XODJZIGRGAADJB-UHFFFAOYSA-N
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Description

3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound known for its notable presence in various scientific applications. This compound stands out due to its unique structural elements, which include a fluoropyridine ring, a pyrrolidine ring, and a dihydroquinazolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of intermediate compounds through reactions like nucleophilic substitution and cyclization.

  • Step 1: Synthesis of 5-fluoropyridin-2-yl methanol through the reaction of 5-fluoropyridine with a suitable alkylating agent.

  • Step 2: Conversion of the alcohol to a pyrrolidine intermediate by reaction with pyrrolidine under controlled conditions.

  • Step 3: Coupling of the pyrrolidine intermediate with 3,4-dihydroquinazolin-4-one using suitable coupling reagents such as EDCI or HATU.

Industrial Production Methods

For industrial-scale production, optimized processes are employed, typically involving:

  • Continuous flow reactors: to ensure consistent reaction conditions and high yield.

  • Purification techniques: like crystallization and column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

  • Oxidation: Typically with agents like PCC or DMP, leading to oxidation of specific functional groups.

  • Reduction: Using hydrogenation or metal hydrides to reduce specific parts of the molecule.

  • Substitution: Nucleophilic substitution reactions primarily due to the fluoropyridine moiety.

Common Reagents and Conditions

  • Oxidation: Pyridinium chlorochromate (PCC) under anhydrous conditions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under controlled temperatures.

  • Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

  • Oxidation: Formation of carbonyl derivatives or further oxidized compounds.

  • Reduction: Formation of reduced derivatives with altered functional groups.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is utilized in various chemical studies, particularly in the exploration of new synthetic pathways and the study of complex organic reactions.

Biology

In biological research, 3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is investigated for its potential interactions with biomolecules, aiding in the development of new biochemical assays.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Industry

In the industrial sector, this compound may be employed in the synthesis of advanced materials or as an intermediate in the production of other high-value compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3-{[(5-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

  • 3-[2-(3-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

Highlighting Uniqueness

What sets 3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one apart is its fluorine atom in the pyridine ring, which can significantly affect its reactivity and interactions, often enhancing its efficacy in biological applications.

Got more questions about the detailed aspects of this compound? Feel free to dive deeper!

Properties

IUPAC Name

3-[2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-15-5-6-18(22-9-15)28-12-14-7-8-24(10-14)19(26)11-25-13-23-17-4-2-1-3-16(17)20(25)27/h1-6,9,13-14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODJZIGRGAADJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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